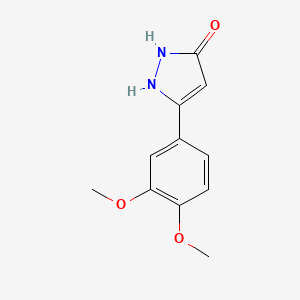![molecular formula C11H16O4 B5396071 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B5396071.png)
5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid, also known as ipoc-A, is a bicyclic lactone derivative that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has a unique structure and exhibits interesting biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid involves its binding to specific enzymes and proteins, leading to inhibition of their activity. For example, 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid binds to the active site of FAAH, preventing it from degrading endocannabinoids. This results in increased levels of endocannabinoids, which can then bind to cannabinoid receptors and exert their effects.
Biochemical and Physiological Effects:
Ipoc-A has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. In addition to its ability to inhibit FAAH, 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid has also been shown to inhibit the activity of other enzymes and proteins, such as monoacylglycerol lipase (MAGL) and cyclooxygenase-2 (COX-2).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid is its unique structure, which allows for selective inhibition of certain enzymes and proteins. This specificity can be useful in drug development, as it can minimize off-target effects. However, one limitation of 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid is its relatively complex synthesis, which may limit its availability for use in lab experiments.
Orientations Futures
There are several potential future directions for research involving 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid. One area of interest is the development of 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid derivatives with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Another area of interest is the investigation of 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid's effects on other disease processes, such as cancer and neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid and its potential for use in drug development.
Méthodes De Synthèse
The synthesis of 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid involves a multistep process starting from commercially available starting materials. The first step involves the reaction of 3-bromo-1-propene with 2,3-dihydrofuran in the presence of a palladium catalyst to yield 5-bromo-7-oxo-6-oxabicyclo[3.2.1]oct-2-ene. This intermediate is then subjected to a series of reactions involving Grignard reagents, oxidation, and acid hydrolysis to yield the final product, 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid.
Applications De Recherche Scientifique
Ipoc-A has shown potential as a therapeutic agent due to its ability to inhibit the activity of certain enzymes and proteins involved in various disease processes. For example, 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. This inhibition leads to increased levels of endocannabinoids, which have been shown to have anti-inflammatory and analgesic effects.
Propriétés
IUPAC Name |
7-oxo-5-propan-2-yl-6-oxabicyclo[3.2.1]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-6(2)11-4-3-7(9(12)13)8(5-11)10(14)15-11/h6-8H,3-5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNJPLJCFRKZMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(C(C1)C(=O)O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl}oxy)propanenitrile](/img/structure/B5395988.png)

![3-[2-(dipropylamino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5396001.png)
![3-allyl-5-{2-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5396009.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-methoxyphenyl)urea](/img/structure/B5396018.png)
![5-{[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]methyl}quinoxaline](/img/structure/B5396025.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5396034.png)
![methyl 2-[(3-phenyl-2-propynoyl)amino]benzoate](/img/structure/B5396035.png)
![N-[4-(4-chloro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-6-yl]glycine](/img/structure/B5396048.png)
![1-(3-biphenyl-4-yl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)propan-2-ol](/img/structure/B5396056.png)
![2-{2-[(4-ethoxyphenyl)amino]-1-propen-1-yl}-4-hydroxy-3,4-diphenyl-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B5396062.png)
![4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5396075.png)
![N-bicyclo[2.2.1]hept-2-yl-4-chloro-2-fluorobenzamide](/img/structure/B5396089.png)
![N-{[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl}pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5396097.png)